molecular formula C32H33ClF2N8O2 B14025279 7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one

7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one

Cat. No.: B14025279
M. Wt: 635.1 g/mol
InChI Key: WVRIGQCEQYHQPA-SJORKVTESA-N
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Description

7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, fluorophenyl, chloropropanoyl, dimethylpiperazinyl, and dicyclopropylpyrimidinyl moieties. The presence of these diverse functional groups makes it a compound of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one involves multiple steps, each requiring specific reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino and piperazinyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one is unique due to its combination of functional groups and structural complexity, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C32H33ClF2N8O2

Molecular Weight

635.1 g/mol

IUPAC Name

7-(2-amino-6-fluorophenyl)-4-[(2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-yl]-1-(4,6-dicyclopropylpyrimidin-5-yl)-6-fluoropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C32H33ClF2N8O2/c1-16-14-42(17(2)13-41(16)24(44)10-11-33)30-20-12-22(35)28(25-21(34)4-3-5-23(25)36)39-31(20)43(32(45)40-30)29-26(18-6-7-18)37-15-38-27(29)19-8-9-19/h3-5,12,15-19H,6-11,13-14,36H2,1-2H3/t16-,17+/m1/s1

InChI Key

WVRIGQCEQYHQPA-SJORKVTESA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)CCCl)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Canonical SMILES

CC1CN(C(CN1C(=O)CCCl)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

Origin of Product

United States

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